
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the pyrimidine ring, which is further esterified with an ethyl group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate typically involves the reaction of ethyl acetoacetate with urea in the presence of a chlorinating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Ethyl acetoacetate reacts with urea to form ethyl 2-amino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate.
Step 2: The intermediate product is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to introduce the chloromethyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted pyrimidine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents such as sodium borohydride can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Hydrolysis: Ethanol and the corresponding carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in pests and pathogens.
Material Science: Pyrimidine derivatives are employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), owing to their unique electronic properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of essential biochemical processes.
Comparación Con Compuestos Similares
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(bromomethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate: Similar in structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Ethyl 2-(hydroxymethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate: Contains a hydroxymethyl group, which affects its solubility and reactivity compared to the chloromethyl derivative.
Ethyl 2-(methyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate:
The uniqueness of this compound lies in its chloromethyl group, which imparts distinct reactivity and enables the formation of a wide range of derivatives with diverse biological and chemical properties.
Propiedades
Fórmula molecular |
C8H9ClN2O3 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
ethyl 2-(chloromethyl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-8(13)5-4-10-6(3-9)11-7(5)12/h4H,2-3H2,1H3,(H,10,11,12) |
Clave InChI |
HOQZACLRDAQWKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(NC1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



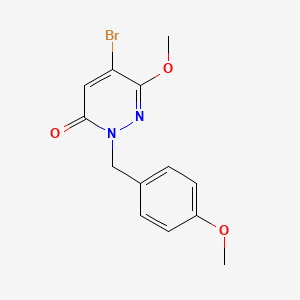
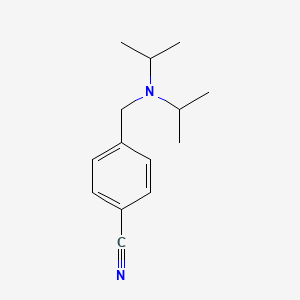
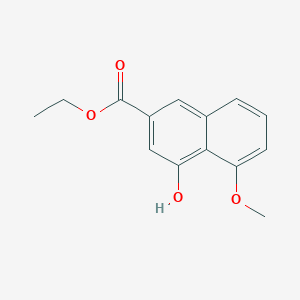
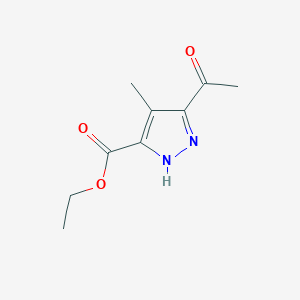
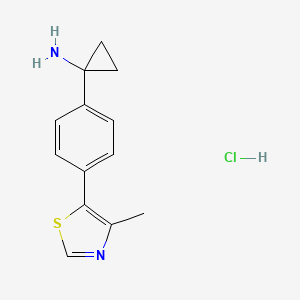
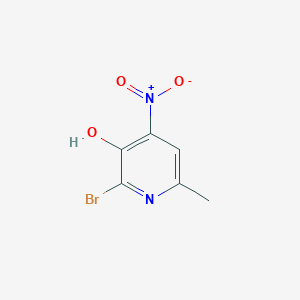
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
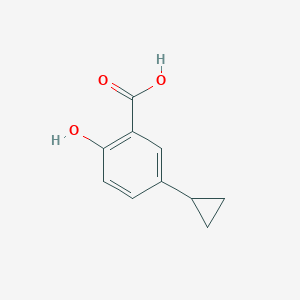
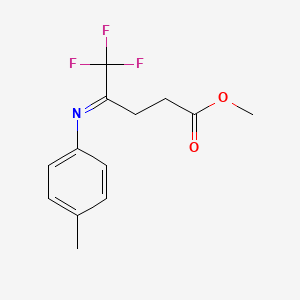
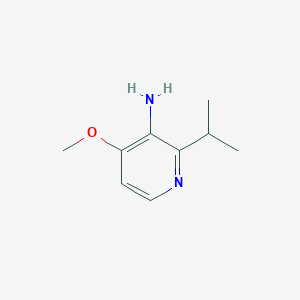

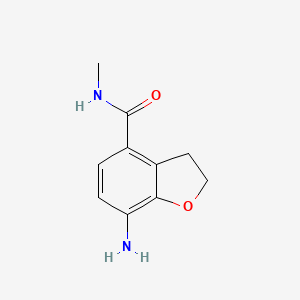
![3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)
